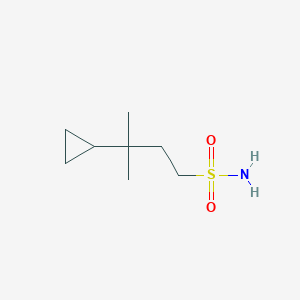![molecular formula C10H13NO4S B2924603 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate CAS No. 1216924-54-7](/img/structure/B2924603.png)
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is a chemical compound with the molecular formula C8H12NS.C2H2O4. It is a white to yellow powder or crystalline substance that is used in various scientific research applications . This compound is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with an amine, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in cancer progression . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biochemical pathways .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these enzymes, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its effects on cancer cells.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be compared with other similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . While both compounds share the tetrahydrobenzo[b]thiophene core, they differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to form oxalate salts, which can influence its solubility and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMOUXCUSYZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)
![3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2924533.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)
![3-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B2924540.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2924542.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2924543.png)
